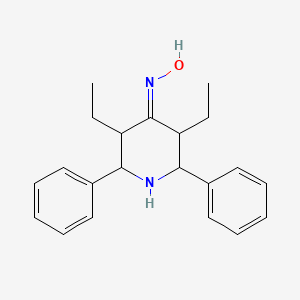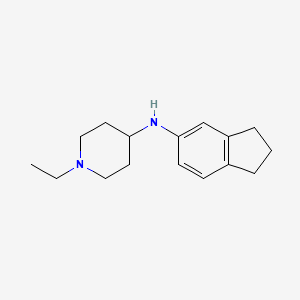![molecular formula C16H18N2OS B5110948 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a thioquinoline derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry and biochemistry. In
Applications De Recherche Scientifique
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has shown a wide range of potential applications in scientific research. One of the most promising areas of research is medicinal chemistry, where this compound has been investigated as a potential drug candidate for the treatment of various diseases. It has been reported to have antimicrobial, antifungal, and antitumor activities. In addition, this compound has also shown potential as a photosensitizer for photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition can lead to the death of cancer cells, making this compound a potential anticancer agent.
Biochemical and Physiological Effects:
2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, this compound has been reported to have antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline in lab experiments is its broad range of potential applications. This compound has been investigated for its antimicrobial, antifungal, and antitumor activities, making it a versatile research tool. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline involves the reaction of 2-chloro-3-formylquinoline with 1-methyl-2-pyrrolidinone and thiourea. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The resulting product is then purified through recrystallization to obtain pure 2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline.
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-2-quinolin-2-ylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12(16(19)18-10-4-5-11-18)20-15-9-8-13-6-2-3-7-14(13)17-15/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNNGLCXYBCPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-2-quinolin-2-ylsulfanylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)


![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)

![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
![7-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-5-amine](/img/structure/B5110937.png)

![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5110953.png)
